Lipophilicity (LogP) Differentiation Against the Clinical-Stage FtsZ Inhibitor PC190723: A >1.6 Log Unit Reduction That Favors Drug-Likeness
The computed LogP of N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide (CAS 338413-81-3) is 2.33, compared to 4.00 for the well-characterized FtsZ inhibitor PC190723 (CAS 951120-33-5), a reduction of approximately 1.67 log units . Lipinski's Rule of Five recommends LogP < 5 for oral drug-likeness; both compounds meet this criterion, but the target compound's lower LogP suggests superior aqueous solubility, reduced non-specific protein binding, and a more favorable distribution profile for systemic or topical administration [1]. This difference arises from the replacement of PC190723's lipophilic chlorothiazolopyridine substituent with a second polar 2,6-difluorobenzamide moiety connected via an aminooxyethyl linker.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.33 (Chemscene computational data) |
| Comparator Or Baseline | PC190723 (CAS 951120-33-5): LogP = 4.00 (Chemsrc computational data) |
| Quantified Difference | ΔLogP = −1.67 (target compound less lipophilic by ~42% on a log scale) |
| Conditions | Computed LogP values from vendor technical datasheets (Chemscene, Chemsrc); identical computational methodology not confirmed across sources. |
Why This Matters
A >1.6 log unit reduction in lipophilicity differentiates the target compound from PC190723 for applications requiring lower non-specific binding and improved aqueous handling, such as biochemical assay development and in vivo pharmacokinetic studies.
- [1] Lipinski, C.A. et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
